molecular formula C13H11BrO2 B7690501 Methyl 6-(bromomethyl)-2-naphthoate CAS No. 56358-60-2

Methyl 6-(bromomethyl)-2-naphthoate

Cat. No. B7690501
CAS RN: 56358-60-2
M. Wt: 279.13 g/mol
InChI Key: XBTKJZFLHRRZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(bromomethyl)-2-naphthoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as organic synthesis, drug development, and material science. This compound is a brominated derivative of 2-naphthoic acid, which is widely used as a building block in organic synthesis.

Scientific Research Applications

  • Synthesis of Anti-Inflammatory Agents : Methyl 6-(bromomethyl)-2-naphthoate is used as an intermediate in the synthesis of non-steroidal anti-inflammatory agents such as nabumetone and naproxen. These compounds have wide-ranging applications in managing pain and inflammation (Xu & He, 2010).

  • Molecular Mechanics Studies : The compound's interactions with cyclodextrins have been studied using molecular mechanics calculations. These studies are essential for understanding drug delivery systems and the encapsulation of pharmaceutical compounds (Madrid et al., 1997).

  • Synthesis of Fluorescent Probes : Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, a derivative of Methyl 6-(bromomethyl)-2-naphthoate, has applications as a fluorescent probe and as an intermediate in synthesizing other fluorescent molecules for studying lipid bilayers in biological membranes (Balo et al., 2000).

  • Preparation of Poly(naphthalenecarboxamide)s : The compound is used in the synthesis of poly(naphthalenecarboxamide)s with low polydispersity. These polymers have potential applications in materials science due to their unique properties (Mikami et al., 2011).

  • Photodimerization Studies : The compound has been studied for its photodimerization properties in the presence of cucurbituril, which could have implications in photochemical processes and materials science (Lei et al., 2008).

  • Investigation of Polymorphism : Methyl 6-(bromomethyl)-2-naphthoate and its derivatives have been used in studying polymorphism in pharmaceutical compounds. Understanding polymorphism is crucial in drug development for optimizing bioavailability and stability (Sahoo et al., 2020).

  • Synthesis of β-Adrenoceptor Activators : It is used in synthesizing compounds with β-adrenergic-stimulating activities, which are important for developing bronchodilators with minimal cardiovascular side effects (Sugihara et al., 1977).

properties

IUPAC Name

methyl 6-(bromomethyl)naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTKJZFLHRRZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(bromomethyl)-2-naphthoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 6-(bromomethyl)-2-naphthoate
Reactant of Route 3
Methyl 6-(bromomethyl)-2-naphthoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 6-(bromomethyl)-2-naphthoate
Reactant of Route 5
Reactant of Route 5
Methyl 6-(bromomethyl)-2-naphthoate
Reactant of Route 6
Reactant of Route 6
Methyl 6-(bromomethyl)-2-naphthoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.